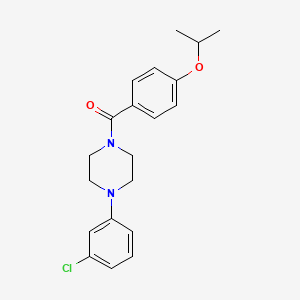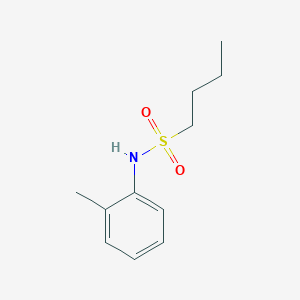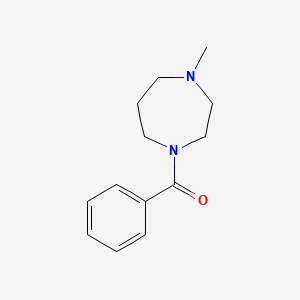
1-(3-chlorophenyl)-4-(4-isopropoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(4-isopropoxybenzoyl)piperazine, commonly known as CPIP, is a piperazine-based compound that has gained significant attention in the field of scientific research due to its potential applications in pharmacology and medicinal chemistry. CPIP is a relatively new compound that was first synthesized in 2002 and has since been studied extensively for its therapeutic properties.
Mécanisme D'action
CPIP acts as a partial agonist at the serotonin 5-HT1A receptor, which means that it activates the receptor but to a lesser extent than a full agonist. This results in a moderate increase in serotonin neurotransmission, which is thought to be responsible for its anxiolytic and antidepressant effects. CPIP also acts as an antagonist at the dopamine D2 receptor, which means that it blocks the activity of dopamine at this receptor. This is thought to be responsible for its antipsychotic effects.
Biochemical and Physiological Effects:
CPIP has been shown to have a number of biochemical and physiological effects. It has been shown to increase serotonin neurotransmission in the brain, which is thought to be responsible for its anxiolytic and antidepressant effects. CPIP has also been shown to decrease dopamine neurotransmission in the brain, which is thought to be responsible for its antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
CPIP has a number of advantages for use in lab experiments. It is a relatively new compound, which means that there is still much to be learned about its pharmacological properties. It has a high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying this receptor. However, there are also limitations to the use of CPIP in lab experiments. It is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are a number of future directions for research on CPIP. One area of interest is the development of new compounds based on CPIP that have improved pharmacological properties. Another area of interest is the study of the long-term effects of CPIP on neurotransmission and behavior. Finally, there is interest in the use of CPIP as a tool for studying the serotonin 5-HT1A receptor and its role in the regulation of mood and anxiety.
Méthodes De Synthèse
The synthesis of CPIP involves the reaction of 3-chlorophenylpiperazine with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by column chromatography to obtain pure CPIP.
Applications De Recherche Scientifique
CPIP has been extensively studied for its potential applications in pharmacology and medicinal chemistry. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. CPIP has also been shown to have activity at the dopamine D2 receptor, which is involved in the regulation of movement and reward.
Propriétés
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-15(2)25-19-8-6-16(7-9-19)20(24)23-12-10-22(11-13-23)18-5-3-4-17(21)14-18/h3-9,14-15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMVFPREEBZZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5441718.png)
![2-chloro-5-[(3-methylbenzoyl)amino]benzamide](/img/structure/B5441726.png)
![3-(2-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5441746.png)
![4-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-3,5-dimethylphenol](/img/structure/B5441752.png)
![1-ethyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5441757.png)

![3-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-methyl-N-[2-(methylamino)ethyl]propanamide](/img/structure/B5441775.png)
![(1R,5R,11aS)-3-[3-(trifluoromethyl)pyridin-2-yl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5441788.png)
![N'-{[(4-methylphenyl)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5441791.png)

![N-benzyl-N'-[3-(1H-imidazol-5-yl)phenyl]sulfamide](/img/structure/B5441802.png)
![N-cyclopropyl-1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetyl]-2-piperazinecarboxamide](/img/structure/B5441814.png)
![4-(5-fluoro-2-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5441821.png)
![2,7-di-4-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5441829.png)